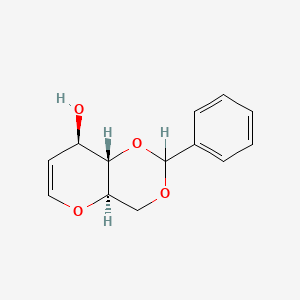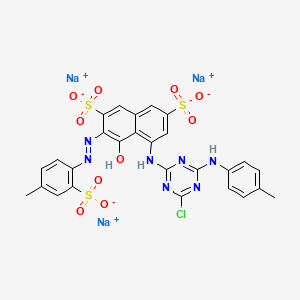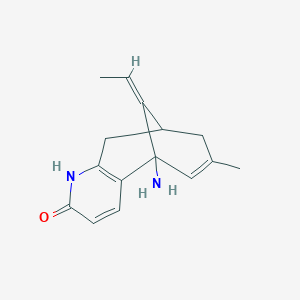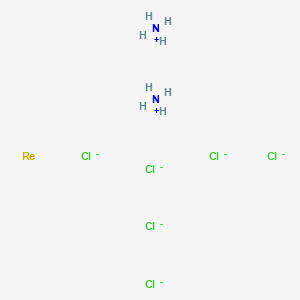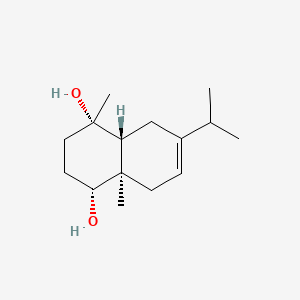
INDIUM(I) CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(I) Chloride (InCl) is an inorganic compound composed of indium and chlorine. It is a white, crystalline solid that is highly soluble in polar solvents. InCl has a wide range of applications in the fields of chemistry, biology, and materials science. It is used as a catalyst in organic synthesis and as an intermediate in the production of indium-containing compounds. InCl is also used in the production of indium-containing pharmaceuticals and in the manufacture of indium-containing semiconductors.
Applications De Recherche Scientifique
Indium Recovery from Waste Liquid Crystal Displays
Indium is predominantly used to produce indium tin oxide (ITO) thin films in applications like liquid crystal displays (LCDs). A study by Guan Jie et al. (2015) explored the recovery of indium from waste LCDs. They used a chloride volatilization process with polyvinyl chloride (PVC) as the chlorination precursor, achieving a high recovery ratio of indium.
Recovering Indium from Discarded Cellular Phones
A novel process for recovering indium from the LCD of discarded cellular phones was proposed by Kunihiko Takahashi et al. (2009). This involved chloride-induced vaporization at relatively low temperatures, achieving a significant recovery percentage of indium.
Shape Control in Synthesis of Indium Oxide Nanoparticles
Indium oxide, used in solar cells, sensors, and optoelectronic devices, can have its nanocrystal shape influenced by the addition of copper ions, including copper(I) chloride. This was detailed in the study by E. Selishcheva et al. (2012).
Indium Metal as a Reducing Agent in Organic Synthesis
A study by M. R. Pitts et al. (2001) explored the use of indium metal for the reduction of various organic compounds, demonstrating its effectiveness as a reducing agent.
Catalytic Applications of Indium(III) Chloride
Indium(III) chloride has been identified as a cheaper alternative to gold(I) complexes for catalysis in dehydrative reactions with allylic alcohols, as discussed by Stacey Webster et al. (2015).
Solvent Extraction of Indium(III) from Aqueous Chloride Medium
Research by S. Nayak et al. (2020) focused on the extraction ability of Cyphos IL 104 towards indium(III) extraction from an acidic chloride medium, demonstrating its effectiveness.
Mécanisme D'action
Target of Action
Indium(I) chloride, also known as indium monochloride, is primarily used in the field of nuclear medicine. It is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin . These monoclonal antibodies are the primary targets of this compound .
Mode of Action
The mode of action of this compound is related to its ability to label monoclonal antibodies. This labeling allows these antibodies to be tracked in vivo, enabling diagnostic imaging procedures . The specific interactions between this compound and its targets can vary depending on the type of monoclonal antibody being labeled .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a radioactive tracer. By labeling monoclonal antibodies, it allows for the tracking of these antibodies as they interact with their targets within the body . The specific pathways affected can vary depending on the type of antibody being labeled and the nature of the target .
Pharmacokinetics
Indium-111, a radioisotope of indium, has a half-life of 67.3 hours, making it suitable for vectors with longer pharmacokinetic profiles .
Result of Action
The result of this compound’s action is the successful labeling of monoclonal antibodies, enabling them to be tracked within the body. This allows for in vivo diagnostic imaging procedures, providing valuable information for medical diagnosis and treatment .
Safety and Hazards
Indium(I) chloride causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
Orientations Futures
Indium is considered a strategically important element due to its widespread use in electronic devices . The worldwide demand for indium is rapidly increasing, and lower-grade indium sources are now being exploited . Indium(I) chloride has been used as a precursor in the synthesis of ternary Ag-In-S and quaternary Ag-In-Zn-S nanocrystals . These nanocrystals have potential applications in various fields, including photocatalysis .
Analyse Biochimique
Biochemical Properties
Indium(I) Chloride can react with several ligands to form organometallic complexes of indium . These complexes have been investigated for various medicinal and biological applications due to their ability to capture electrons when exposed to gamma radiation .
Cellular Effects
It is known that indium complexes can have antimicrobial activities against various microorganisms .
Molecular Mechanism
It is known that the relatively high energy level of the 5s electrons of the indium center make InCl susceptible to oxidation as well as disproportionation into In (0) and InCl3 .
Propriétés
| 1. Design of the Synthesis Pathway: The synthesis pathway for Indium(I) Chloride involves the reaction of Indium metal with Hydrogen Chloride gas in a solvent. The reaction is exothermic and requires careful control of temperature and pressure to avoid unwanted side reactions. 2. Starting Materials: - Indium metal (In) - Hydrogen Chloride gas (HCl) - Solvent (e.g. Tetrahydrofuran or Ethanol) 3. Reaction: 1. In a dry and inert atmosphere, add Indium metal to the solvent. 2. Heat the mixture to reflux temperature. 3. Slowly introduce Hydrogen Chloride gas to the reaction mixture. 4. Continue stirring and refluxing the mixture for several hours. 5. Allow the mixture to cool to room temperature. 6. Filter the resulting product to remove any unreacted Indium metal. 7. Wash the product with the solvent to remove any impurities. 8. Dry the product under vacuum to obtain Indium(I) Chloride. { "Design of the Synthesis Pathway": "The synthesis pathway for Indium(I) Chloride involves the reaction of Indium metal with Hydrogen Chloride gas in a solvent. The reaction is exothermic and requires careful control of temperature and pressure to avoid unwanted side reactions.", "Starting Materials": [ "Indium metal (In)", "Hydrogen Chloride gas (HCl)", "Solvent (e.g. Tetrahydrofuran or Ethanol)" ], "Reaction": [ "In a dry and inert atmosphere, add Indium metal to the solvent.", "Heat the mixture to reflux temperature.", "Slowly introduce Hydrogen Chloride gas to the reaction mixture.", "Continue stirring and refluxing the mixture for several hours.", "Allow the mixture to cool to room temperature.", "Filter the resulting product to remove any unreacted Indium metal.", "Wash the product with the solvent to remove any impurities.", "Dry the product under vacuum to obtain Indium(I) Chloride." ] } | |
| 13465-10-6 | |
Formule moléculaire |
ClIn |
Poids moléculaire |
150.27 g/mol |
Nom IUPAC |
indium(1+);chloride |
InChI |
InChI=1S/ClH.In/h1H;/q;+1/p-1 |
Clé InChI |
APHGZSBLRQFRCA-UHFFFAOYSA-M |
SMILES |
Cl[In] |
SMILES canonique |
[Cl-].[In+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


